
1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (alphaS,betaS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diclobutrazol is a chemical compound with the molecular formula C15H19Cl2N3O and a molecular weight of 328.24. It is a triazole fungicide known for its ability to inhibit the biosynthesis of gibberellin, a plant hormone responsible for regulating plant growth and development . Diclobutrazol is used primarily in agriculture to control fungal diseases in crops.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diclobutrazol can be synthesized through a multi-step process. One common method involves the reaction of tert-butylchloromethyl ketone with 1,2,4-triazole to form N-tert-butylcarbonylmethylene-1,2,4-triazole. This intermediate is then reacted with 2,4-dichlorobenzaldehyde to produce dichlorenone. The final step involves the reduction of dichlorenone using sodium borohydride or potassium borohydride to yield diclobutrazol .
Industrial Production Methods
Industrial production of diclobutrazol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Diclobutrazol undergoes various chemical reactions, including:
Oxidation: Diclobutrazol can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using reagents like sodium borohydride or potassium borohydride.
Substitution: Diclobutrazol can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and potassium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Diclobutrazol has extensive applications in scientific research, particularly in the fields of plant physiology, plant biochemistry, plant pathology, and plant genetics. It is used to study the regulation of plant growth and development by inhibiting gibberellin biosynthesis. Additionally, diclobutrazol is employed in agricultural research to develop new fungicides and improve crop protection strategies .
Mécanisme D'action
The mechanism of action of diclobutrazol involves inhibiting the biosynthesis of gibberellin. Diclobutrazol binds to the enzyme responsible for gibberellin biosynthesis, impeding its catalytic activity and thus reducing the production of gibberellin. This inhibition leads to reduced plant growth and development, making diclobutrazol an effective fungicide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclobutrazol: Another triazole fungicide with a similar mechanism of action.
Uniconazole: A triazole compound used as a plant growth regulator.
Flutriafol: A triazole fungicide with similar applications in agriculture.
Uniqueness
Diclobutrazol is unique in its specific binding affinity and inhibitory effect on the gibberellin biosynthesis pathway. Its effectiveness in controlling a wide range of fungal diseases in crops and its relatively low toxicity to mammals make it a valuable tool in agricultural practices .
Propriétés
Numéro CAS |
84709-81-9 |
|---|---|
Formule moléculaire |
C15H19Cl2N3O |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
(2S,3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3/t13-,14+/m0/s1 |
Clé InChI |
URDNHJIVMYZFRT-UONOGXRCSA-N |
SMILES isomérique |
CC(C)(C)[C@@H]([C@H](CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
SMILES canonique |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)
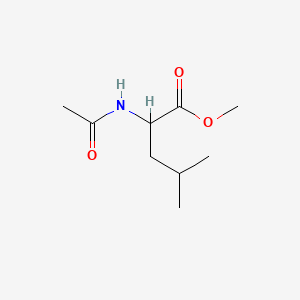
![ethene;[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11937224.png)
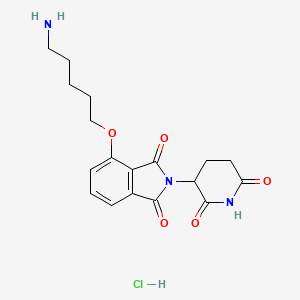

![(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)
![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
![(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B11937278.png)
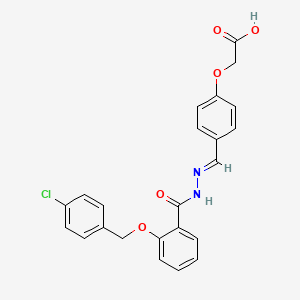
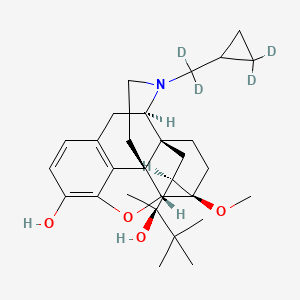
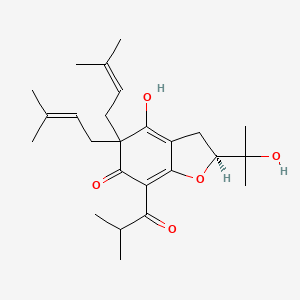
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)
